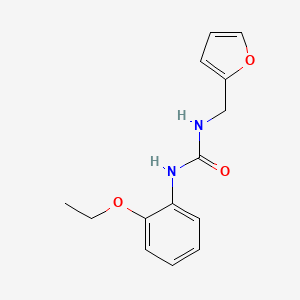

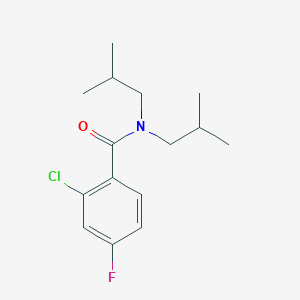

N-(2-ethoxyphenyl)-N'-(2-furylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethoxyphenyl)-N'-(2-furylmethyl)urea is part of the urea derivatives, which have been extensively studied for their diverse chemical reactions, properties, and potential applications in various fields such as materials science and pharmaceuticals. This compound, like its counterparts, showcases interesting chemical behavior and structural characteristics worth exploring.

Synthesis Analysis

The synthesis of ureas, including N-(2-ethoxyphenyl)-N'-(2-furylmethyl)urea, often involves the reaction of an amine with an isocyanate, producing urea derivatives under mild and simple reaction conditions. One method demonstrated the single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement. This method is environmentally friendly and cost-effective, providing good yields without racemization (Thalluri et al., 2014).

Molecular Structure Analysis

Research on ureas, such as N-(2-ethoxyphenyl)-N'-(2-furylmethyl)urea, emphasizes their complex molecular structures. For example, the crystal structure of related compounds has shown the presence of multiple symmetry-independent molecules within the same crystal, demonstrating the compounds' ability to form complicated solid-state structures (Kumar et al., 2000).

Chemical Reactions and Properties

The chemical reactions involving ureas can be highly specific and versatile. For instance, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea has been explored, showcasing the compound's reactivity towards various electrophiles, yielding high yields of substituted products and demonstrating the compound's chemical versatility (Smith et al., 2013).

Physical Properties Analysis

The physical properties of ureas, including their crystal structures and thermal behaviors, have been a subject of study. For example, the synthesis and characterization of N-ethoxycarbonyl-N′-o-methoxyphenylthiourea revealed insights into the compound's stability and coordination ability, thanks to intramolecular H-bonds that enhance the stability and modify the coordination ability of the thiourea ligand (Su et al., 2006).

特性

IUPAC Name |

1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-18-13-8-4-3-7-12(13)16-14(17)15-10-11-6-5-9-19-11/h3-9H,2,10H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIJCGBOBLIAKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330797 |

Source

|

| Record name | 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24797258 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899009-81-5 |

Source

|

| Record name | 1-(2-ethoxyphenyl)-3-(furan-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5378653.png)

![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)

![ethyl 4-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5378679.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B5378690.png)

![methyl 5-cyano-2-methyl-6-[3-(3-pyridinyl)-1-azetidinyl]nicotinate](/img/structure/B5378695.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5378704.png)

![3,7-dimethyl-11-[(2S)-2-phenylbutanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378725.png)

![1-cinnamoyl-2-[(3-phenyl-2-propen-1-yl)thio]-1H-benzimidazole](/img/structure/B5378733.png)